molecular formula C9H15N3O B8729079 1-Amino-cyclohexanecarboxylic acid cyanomethyl amide

1-Amino-cyclohexanecarboxylic acid cyanomethyl amide

Cat. No.: B8729079
M. Wt: 181.23 g/mol
InChI Key: RUWBBBUXZRUXBG-UHFFFAOYSA-N
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Description

1-Amino-cyclohexanecarboxylic acid cyanomethyl amide is a chemical compound with a unique structure that combines a cyclohexane ring with an amino group, a carboxamide group, and a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-cyclohexanecarboxylic acid cyanomethyl amide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Amino-cyclohexanecarboxylic acid cyanomethyl amide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amino group, carboxamide group, and cyanomethyl group.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the amino group to form corresponding oximes or nitriles.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the carboxamide group to form primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, leading to the formation of various substituted derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oximes or nitriles, while reduction of the carboxamide group can produce primary amines .

Mechanism of Action

The mechanism of action of 1-Amino-cyclohexanecarboxylic acid cyanomethyl amide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the cyanomethyl group allows for interactions with nucleophilic sites, while the amino and carboxamide groups facilitate hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

1-Amino-cyclohexanecarboxylic acid cyanomethyl amide can be compared with other similar compounds, such as:

    N-Cyanomethyl-1-aminocyclopentane-1-carboxamide: This compound has a similar structure but with a cyclopentane ring instead of a cyclohexane ring. The difference in ring size can affect the compound’s reactivity and biological activity.

    N-Cyanomethyl-1-aminocycloheptane-1-carboxamide: This compound features a cycloheptane ring, which may lead to different steric and electronic properties compared to the cyclohexane derivative.

    N-Cyanomethyl-1-aminocyclohexane-1-carboxylate:

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1-amino-N-(cyanomethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C9H15N3O/c10-6-7-12-8(13)9(11)4-2-1-3-5-9/h1-5,7,11H2,(H,12,13)

InChI Key

RUWBBBUXZRUXBG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NCC#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

FMOC-1-amino-cyclohexanecarboxylic acid cyanomethyl-amide (248 mmol) is dissolved in DMF (200 ml), piperidine (248 mmol) is added and the mixture is stirred at RT for 2 hours. The reaction mixture is poured into water (3000 ml) and stirred for 30 minutes. The suspension is filtered and the filtrate is acidified with HCl 4N and than extracted with ethyl acetate. NaOH 1N is added to make the water phase basic and the mixture is extracted three times with ethyl acetate. The organic fractions are dried over sodium sulfate and the solvent is evaporated. The residue is dried (vacuum) to yield a pale yellow oil. Rf=0.26 (CH2Cl2/MeOH=95:5).
Name
FMOC-1-amino-cyclohexanecarboxylic acid cyanomethyl-amide
Quantity
248 mmol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
248 mmol
Type
reactant
Reaction Step Two
Name
Quantity
3000 mL
Type
reactant
Reaction Step Three
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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